molecular formula C5H7N3O2 B2524109 6-Amino-2-methoxypyrimidin-4-ol CAS No. 186435-66-5; 52386-29-5

6-Amino-2-methoxypyrimidin-4-ol

Cat. No.: B2524109
CAS No.: 186435-66-5; 52386-29-5
M. Wt: 141.13
InChI Key: YRLXSZNYIJKRDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-2-methoxypyrimidin-4-ol (CAS: 186435-66-5, 52386-29-5) is a pyrimidine derivative with the molecular formula C₅H₇N₃O₂ and a molecular weight of 141.13 g/mol . It features a methoxy group (-OCH₃) at position 2 and an amino group (-NH₂) at position 6 on the pyrimidine ring. Key physical properties include a melting point of 214–216°C and a boiling point of 227°C . The compound is used in pharmaceutical and agrochemical research, particularly as an intermediate in synthesizing bioactive molecules .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-methoxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-10-5-7-3(6)2-4(9)8-5/h2H,1H3,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLXSZNYIJKRDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison

Pyrimidine derivatives often differ in substituents at positions 2, 4, and 6, which critically influence their physicochemical and biological properties. Below is a structural comparison of 6-amino-2-methoxypyrimidin-4-ol with related compounds:

Compound Name Molecular Formula Substituents (Position) Key Structural Features
6-Amino-2-methoxypyrimidin-4-ol C₅H₇N₃O₂ -OCH₃ (C2), -NH₂ (C6) Polar methoxy group enhances H-bonding
6-Amino-2-methylpyrimidin-4-ol C₅H₇N₃O -CH₃ (C2), -NH₂ (C6) Less polar methyl group reduces solubility
6-Amino-2-(methylthio)pyrimidin-4-ol C₅H₇N₃OS -SCH₃ (C2), -NH₂ (C6) Thioether group increases lipophilicity
4-Chloro-6-methoxypyrimidin-2-amine C₅H₆ClN₃O -Cl (C4), -OCH₃ (C6), -NH₂ (C2) Chlorine substituent enhances reactivity

Physical and Chemical Properties

Table 1: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility (Polar Solvents)
6-Amino-2-methoxypyrimidin-4-ol 141.13 214–216 227 High (due to -OCH₃)
6-Amino-2-methylpyrimidin-4-ol 125.13 N/A N/A Moderate
6-Amino-2-(methylthio)pyrimidin-4-ol 157.19 N/A N/A Low (lipophilic)
4-Chloro-6-methoxypyrimidin-2-amine 159.57 N/A N/A Moderate (chlorine effect)
  • Methoxy vs. Methyl Groups: The methoxy group in 6-amino-2-methoxypyrimidin-4-ol increases polarity and hydrogen-bonding capacity compared to the methyl group in 6-amino-2-methylpyrimidin-4-ol, enhancing solubility in polar solvents like water or ethanol .
  • Thioether vs. Ether: Replacing -OCH₃ with -SCH₃ (as in 6-amino-2-(methylthio)pyrimidin-4-ol) reduces polarity, making the compound more suitable for lipid-rich environments .
Key Findings from Research:

Hydrogen Bonding and Crystal Packing: 6-Amino-2-methoxypyrimidin-4-ol forms extensive hydrogen-bonded networks (e.g., R₂²(8) motifs) due to its -OH and -NH₂ groups, influencing its crystallinity and stability . In contrast, 4-chloro-6-methoxypyrimidin-2-amine exhibits weaker H-bonding due to the electron-withdrawing chlorine atom, altering its solid-state packing .

Electronic Properties :

  • Quantum chemical studies show that methoxy substituents donate electrons via resonance, stabilizing the pyrimidine ring and increasing basicity compared to methyl or thioether groups .

Biological and Industrial Applications: Pharmaceuticals: Methoxy-substituted pyrimidines are intermediates in antiviral agents (e.g., AZT analogs) . Coordination Chemistry: Nitroso derivatives (e.g., 6-amino-2-(dimethylamino)-5-nitrosopyrimidin-4-ol) are used to detect metal ions like Co(III) and Fe(II) .

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